Methyl octadeca-4,8-diynoate

CAS No.: 58443-97-3

Cat. No.: VC19562888

Molecular Formula: C19H30O2

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58443-97-3 |

|---|---|

| Molecular Formula | C19H30O2 |

| Molecular Weight | 290.4 g/mol |

| IUPAC Name | methyl octadeca-4,8-diynoate |

| Standard InChI | InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-10,13-14,17-18H2,1-2H3 |

| Standard InChI Key | YSLYYVGZWYMGKX-UHFFFAOYSA-N |

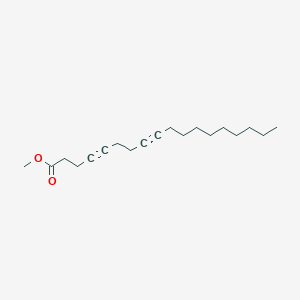

| Canonical SMILES | CCCCCCCCCC#CCCC#CCCC(=O)OC |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Methyl octadeca-4,8-diynoate features a linear hydrocarbon chain with triple bonds at carbons 4–5 and 8–9, terminated by a methyl ester group. The SMILES notation (CCCCCCCCCCC#CCC#CCCC(=O)OC) highlights the spacing between the triple bonds, which introduces significant rigidity into the molecule . The non-conjugated arrangement distinguishes it from conjugated diynoates like methyl octadeca-4,7-diynoate, altering its electronic properties and reactivity .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 290.44 g/mol |

| Exact Mass | 290.225 Da |

| Topological Polar Surface Area | 26.3 Ų |

| LogP (Octanol-Water) | 4.87 |

| IUPAC Name | Methyl octadeca-4,8-diynoate |

The high LogP value indicates strong lipophilicity, suggesting affinity for lipid-rich environments, a property leveraged in membrane studies .

Synthesis and Isolation Strategies

Synthetic Routes

The synthesis of methyl octadeca-4,8-diynoate involves multi-step alkyne coupling reactions. A documented method employs the condensation of a bromoalkyne precursor with a di-Grignard reagent derived from ω-acetylenic acids, followed by esterification with methanol under acidic conditions . Challenges include controlling regioselectivity and minimizing side reactions such as elimination, which predominates when sodium acetylide is used for alkyne elongation .

Optimization Challenges

In early attempts, the reaction of 1-bromoalk-2-yne with sodium acetylide led to undesired conjugated enyne hydrocarbons due to competitive elimination . Successful synthesis required modified conditions, such as using lithium acetylide and low temperatures (-78°C), to favor substitution over elimination. Semi-hydrogenation of intermediates with Lindlar’s catalyst yielded cis-alkene derivatives, though this step is omitted in the final diynoate synthesis .

Chemical Reactivity and Stability

Reaction Pathways

The compound’s triple bonds participate in characteristic alkyne reactions:

-

Addition Reactions: Halogenation with or yields tetrahalogenated adducts.

-

Oxidation: Treatment with under acidic conditions cleaves triple bonds to generate carboxylic acid fragments .

-

Hydrogenation: Catalytic hydrogenation (e.g., ) reduces triple bonds to single bonds, producing saturated esters.

Thermogravimetric analysis (TGA) reveals decomposition onset at ~250°C under nitrogen, with volatile degradation products identified via GC-MS as shorter-chain methyl esters .

Analytical Characterization

Spectroscopic Techniques

-

IR Spectroscopy: Strong absorptions at ~2100–2260 cm⁻¹ (C≡C stretches) and ~1720 cm⁻¹ (ester C=O) .

-

NMR: -NMR shows deshielded protons near triple bonds (δ 2.5–3.0 ppm), while -NMR confirms sp-hybridized carbons (δ 70–100 ppm) .

-

Mass Spectrometry: HRMS identifies the molecular ion peak at m/z 290.225, with fragmentation patterns reflecting sequential loss of methyl and alkyne groups .

Chromatographic Behavior

In silver-ion thin-layer chromatography (Ag-TLC), methyl octadeca-4,8-diynoate exhibits higher retention () compared to conjugated diynoates () due to weaker interactions with silver ions . Gas chromatography (GC) with polar columns (e.g., PEG-20M) resolves it from mono-ynes with a retention time of 18.2 min .

Applications in Scientific Research

Organic Synthesis

The compound serves as a precursor for complex lipids and polymers. For example, epoxidation of derived dienes produces epoxy esters used in polymer cross-linking .

Biochemical Studies

-

Membrane Biology: Its lipophilicity facilitates incorporation into lipid bilayers to study phase behavior .

-

Enzyme Interactions: Used to probe acyltransferase specificity, where double bond position affects enzymatic activity .

Table 2: Comparative Reactivity of Diynoates

| Compound | Triple Bond Positions | Reactivity with |

|---|---|---|

| Methyl octadeca-4,8-diynoate | 4,8 | Slow addition (non-conjugated) |

| Methyl octadeca-4,7-diynoate | 4,7 | Rapid addition (conjugated) |

Challenges and Future Directions

Current limitations include the compound’s thermal instability and synthetic complexity. Future research could explore enzymatic synthesis routes or derivatization to enhance stability for pharmaceutical applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume